molecular formula C13H18Cl2N4 B2611677 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride CAS No. 2445792-39-0

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

Cat. No. B2611677
CAS RN: 2445792-39-0
M. Wt: 301.22
InChI Key: CIVYFPHYIUPICC-UHFFFAOYSA-N
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Description

“4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 2445792-39-0 . It has a molecular weight of 301.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.22 . It is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism.

Mode of Action

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride interacts with its targets by binding to their active sites, thereby modulating their activity

Biochemical Pathways

The interaction of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride with its targets affects several biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the glycogen synthesis pathway . The downstream effects of these pathway alterations can have significant impacts on cellular function and metabolism.

Result of Action

The molecular and cellular effects of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride’s action depend on the specific targets and pathways it affects. Given its targets, potential effects could include changes in signal transduction, cell proliferation rates, and glucose metabolism .

properties

IUPAC Name

4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVYFPHYIUPICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

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